molecular formula C9H10BrNO B8694199 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone

2-Bromo-1-(4-ethylpyridin-3-yl)ethanone

Cat. No. B8694199
M. Wt: 228.09 g/mol
InChI Key: DHGTXFUTYYECOA-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

By the reaction in the same manner as in Example 53-ii) using 1-(4-ethylpyridin-3-yl)ethanone (1.68 g) and bromine (1.60 g), the title compound (1.95 g) was obtained as a pale-brown powder.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10])[CH3:2].[Br:12]Br>>[Br:12][CH2:10][C:9]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])=[O:11]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C)C1=C(C=NC=C1)C(C)=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 53-ii)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=NC=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.